molecular formula C13H24ClNSi B3001879 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 130408-83-2

3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

Cat. No.: B3001879
CAS No.: 130408-83-2
M. Wt: 257.88
InChI Key: WWVVGLOBNGEKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is a useful research compound. Its molecular formula is C13H24ClNSi and its molecular weight is 257.88. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

  • Regio- and Enantioselective Catalysis : The use of similar silyl groups in organic reactions has been shown to enhance regio- and enantioselectivity. For instance, Chowdhury and Ghosh (2009) demonstrated that a silyl group can play a crucial role in regioselection and substrate reactivity in the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate (Chowdhury & Ghosh, 2009).

  • Facilitating Complex Synthesis : Compounds containing silyl groups have been used as starting materials for synthesizing other derivatives, highlighting their importance in complex organic synthesis processes. This is exemplified by Haas and Klare's (1989) work on N-substituted derivatives of pyrroles (Haas & Klare, 1989).

  • Advanced Synthetic Techniques : Feng et al. (2014) showed that silyl groups can be used in Rh(II)-catalyzed transannulation processes for the synthesis of substituted pyrroles (Feng et al., 2014).

Chemical Properties

  • Electrochemical Properties : The electrochemical oxidation of pyrroles with silyl groups has been investigated, providing insights into the lifetimes of radical cations and electron transfer rate constants, as discussed by Narula and Noftle (1999) (Narula & Noftle, 1999).

  • Intramolecular Coupling : Mochida, Shimizu, and Hiyama (2009) researched the intramolecular coupling of silyl aryl triflates, which is important for synthesizing functionalized silicon-bridged heterocycles (Mochida et al., 2009).

Molecular Structure

  • Crystal and Molecular Structure Analysis : The crystal and molecular structures of silyl pyrrolinium compounds have been studied, providing valuable information on molecular conformations and interactions, as found in the work of Rudert and Schmaucks (1994, 1997) (Rudert & Schmaucks, 1994), (Rudert & Schmaucks, 1997).

  • Synthon for Crystal Engineering : Yin and Li (2006) explored the use of pyrrole derivatives as synthons in crystal engineering, demonstrating their utility in the self-assembly of crystal structures (Yin & Li, 2006).

Safety and Hazards

One source suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols when handling 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole .

Properties

IUPAC Name

(3-chloropyrrol-1-yl)-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVVGLOBNGEKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a solutin of N-triisopropylsilyl-pyrrole (2.00 g) in acetone (40 mL) was cooled at 0° C., and thereto was added N-chlorosuccinimide (1.27 g), and the mixture was allowed to stand overnight. The solvent was evaporated under reduced pressure, and thereto was added hexane. The insoluble materials were removed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane) to give 3-chloro-1-triisopropylsilyl-1H-pyrrole (403 mg, 18%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two

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